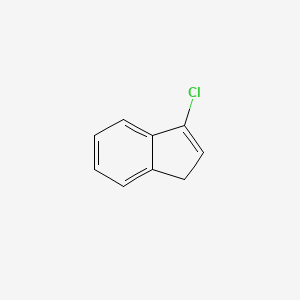

3-Chloro-1H-indene

Description

Historical Context of Halogenation Studies on Indene and Related Scaffolds

The study of halogenation reactions, including those applied to cyclic and aromatic systems like indene, has a long history in organic chemistry. Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental transformation that enhances molecular complexity and modifies chemical behavior wikipedia.org. Early work in the 19th century laid the groundwork for understanding how halogens could be incorporated into organic structures, with later developments in the 20th century elucidating the mechanisms, particularly radical and electrophilic pathways wikipedia.orgnih.govacs.org.

For indene and its related scaffolds, halogenation has been a key strategy for functionalization. Classical methods for introducing halogens often involve direct reaction with elemental halogens (e.g., Cl2, Br2) or the use of milder halogenating agents like N-halosuccinimides (NBS, NCS) wikipedia.orgnih.gov. These reactions can proceed through various mechanisms, including electrophilic aromatic substitution on the benzene ring or addition/substitution reactions on the cyclopentene moiety, depending on the specific indene derivative and reaction conditions. Historical studies focused on establishing reliable methods for selectively introducing halogens at different positions of the indene ring system, paving the way for the synthesis of a diverse range of halogenated indene derivatives.

Indene Core as a Versatile Scaffold for Functional Materials and Organic Electronics[5][6][7].

Current Research Landscape for this compound and Analogues

Contemporary research continues to explore the synthesis and applications of chlorinated indenes, including those featuring a chlorine atom at the 3-position of the indene core or related structures. The precise placement of the chlorine substituent, along with other functional groups, dictates the compound's reactivity and potential uses.

Synthesis Methodologies: Recent advancements have focused on developing efficient and selective synthetic routes to functionalized indenes. One notable approach involves microwave-assisted selective nucleopalladation-triggered cascade processes , which have been employed for the synthesis of highly functionalized 3-chloro-1H-indenes researchgate.net. Classical methods, such as the chlorination of indene derivatives using agents like thionyl chloride (SOCl2) or chlorine gas, and Friedel-Crafts acylation reactions involving chlorinated indenes, remain relevant for accessing specific chlorinated indene structures vulcanchem.com.

Research Findings and Applications: Chlorinated indene derivatives are being investigated across several scientific disciplines:

Organic Synthesis and Pharmaceutical Intermediates: Compounds like this compound-2-carbaldehyde serve as versatile intermediates in organic synthesis. Their dual functionality (aldehyde and chloro group) enables diverse chemical transformations, making them valuable building blocks for more complex molecules vulcanchem.com. Research has explored their use in the development of protease inhibitors and as potential agents against viruses like SARS-CoV-2 vulcanchem.com.

Medicinal Chemistry: Analogues of indene, including chlorinated variants, are actively studied for their potential biological activities. For instance, certain 5,6-dimethoxy-1H-indene-2-carboxamides with chloro substituents have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment researchgate.nettandfonline.com. Other studies have indicated potential anticancer, antimicrobial, and anti-inflammatory properties for related compounds ontosight.ai.

Materials Science: The rigid bicyclic structure of indenes makes them attractive precursors for advanced materials. Derivatives are explored for applications in organic light-emitting diodes (OLEDs) due to their tunable electronic properties vulcanchem.com.

Data Tables:

To illustrate the synthetic strategies and the characteristics of some chlorinated indene compounds, the following tables summarize key information derived from recent research.

Table 1: Synthesis Approaches for Chloro-Indene Derivatives

| Method | Substrate(s) | Reagents/Conditions | Product Type / Example | Notes |

| Microwave-Assisted Selective Nucleopalladation-Triggered Cascade Process | Various precursors for indene synthesis | Palladium catalysts, microwave irradiation | Highly Functionalized 3-Chloro-1H-indenes | Modern, efficient method for diverse indene synthesis researchgate.net. |

| Chlorination of Indene Derivatives | 1H-indene-2-carbaldehyde | Thionyl chloride (SOCl2) or chlorine gas, anhydrous solvents, Lewis acid catalysts (e.g., AlCl3) | This compound-2-carbaldehyde | Classical method for introducing chlorine; conditions control selectivity vulcanchem.com. |

| Friedel-Crafts Acylation | 3-chloroindene | Formyl chloride (HCOCl), AlCl3 | This compound-2-carbaldehyde | Direct installation of aldehyde group; requires strict control vulcanchem.com. |

| Halogenation (General) | Indene or derivatives | Elemental halogens (Cl2, Br2), N-halosuccinimides (NBS, NCS) | Halogenated indenes (e.g., dibromo-indenes) | Fundamental transformation; historical and ongoing area of research wikipedia.orgnih.gov. |

Structure

3D Structure

Properties

CAS No. |

25894-22-8 |

|---|---|

Molecular Formula |

C9H7Cl |

Molecular Weight |

150.6 g/mol |

IUPAC Name |

3-chloro-1H-indene |

InChI |

InChI=1S/C9H7Cl/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 |

InChI Key |

BZZXFVJWVUCOIO-UHFFFAOYSA-N |

SMILES |

C1C=C(C2=CC=CC=C21)Cl |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 1h Indene and Its Precursors

Direct Halogenation Approaches to Indene (B144670) Systems

The bromination of indene and its saturated counterpart, dihydroindene, provides routes to various bromo-substituted indanes and indenes. These reactions are crucial for understanding the reactivity patterns of the indene scaffold and for synthesizing intermediates.

The bromination of indene can proceed through different mechanisms depending on the reaction conditions. In non-polar solvents, the addition of bromine to the double bond of indene typically yields trans-1,2-dibromoindane and cis-1,2-dibromoindane in a ratio of approximately 2:1 researchgate.net. This addition reaction is an example of electrophilic addition, where the pi electrons of the double bond attack the polarized bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the vicinal dibromide product libretexts.orgmasterorganicchemistry.com.

Under certain conditions, particularly in the presence of radical initiators or UV light, radical substitution mechanisms can also occur, leading to allylic bromination libretexts.org. However, for indene itself, electrophilic addition to the double bond is the predominant pathway.

Dihydroindene, being a saturated cyclic system with an allylic position, can undergo selective bromination. Research indicates that bromination under controlled low-temperature conditions can yield the 1-bromo derivative with high selectivity . Furthermore, the use of radical initiators can enhance the yield and reaction rate by generating bromine radicals that selectively abstract hydrogen at the 1-position . Optimizing solvent purity and maintaining an inert atmosphere are crucial for achieving reproducible results and good yields in these reactions .

The direct bromination of indane, the fully saturated analog, can lead to the formation of polybrominated derivatives. Studies have shown that treatment of indene with bromine can yield dibromo- and tribromoindane derivatives researchgate.net. For instance, the addition of bromine to indene in non-polar solvents produces trans-1,2-dibromoindane and cis-1,2-dibromoindane researchgate.net. These dibromo- and tribromoindane compounds can then serve as precursors for further functionalization using various silver salts, opening pathways to diverse di- and tri-substituted indane derivatives researchgate.net.

Halogenation reactions targeting the active methylene (B1212753) group (C-2) of indane-1,3-dione and related carbonyl compounds are well-established. These reactions are critical for introducing halogen atoms into specific positions of the indane scaffold.

The α-position (C-2) of indane-1,3-dione, being situated between two carbonyl groups, is highly activated and readily undergoes halogenation wikipedia.org. Traditional reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in ethanol (B145695) are effective for achieving α,α-dihalogenation, providing the dihalogenated products in high yields (e.g., 95% for NCS, 92% for NBS) researchgate.netmdpi.comencyclopedia.pub.

Green synthesis approaches, such as mechanical ball milling, have also been developed, utilizing halogenating agents like trichloroisocyanuric acid or tribromoisocyanuric acid to furnish dihalogenated products in excellent yields (98% and 97%, respectively) mdpi.comencyclopedia.pub. These methods highlight the versatility of indane-1,3-dione as a substrate for α-halogenation reactions.

Halogenation of Indane-1,3-dione Derivatives and Related Structures

Green Synthesis Methodologies for Halogenated Indane-1,3-diones via Mechanical Ball Milling

Green chemistry principles have been applied to the synthesis of halogenated cyclic compounds, including indane-1,3-diones. Mechanical ball milling offers an environmentally friendly approach, often eliminating the need for solvents and enabling efficient reactions with solid reagents. Studies have demonstrated the successful α,α-dihalogenation of indane-1,3-dione using halogenating agents such as trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) under ball milling conditions, yielding the corresponding dihalogenated products in high yields (97-98%) encyclopedia.pubmdpi.comresearchgate.netresearchgate.netresearchgate.net. For instance, the mechanosynthesis of α,α-dibromoindane-1,3-dione has been achieved using sodium bromide and oxone with high efficiency researchgate.netresearchgate.net. While these methods directly target indane-1,3-diones, they highlight the advancements in green halogenation techniques applicable to cyclic diketone systems.

Table 1: Green Synthesis of Halogenated Indane-1,3-diones via Ball Milling

| Halogenating Agent | Substrate | Yield (%) | Reference(s) |

| Trichloroisocyanuric acid | Indane-1,3-dione | 98 | encyclopedia.pubmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Tribromoisocyanuric acid | Indane-1,3-dione | 97 | encyclopedia.pubmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Sodium bromide + Oxone | Indane-1,3-dione | 98 | researchgate.netresearchgate.net |

| Ammonium bromide + Oxone | Indane-1,3-dione | N/A | researchgate.netresearchgate.net |

Precursor-Based Introduction of Halogens, e.g., from Halogenated Phthalic Anhydrides

The introduction of halogens can be effectively achieved by utilizing halogenated precursors in the synthesis of cyclic organic molecules. Halogenated phthalic anhydrides serve as valuable starting materials for constructing halogenated indane-1,3-dione derivatives through condensation reactions with compounds like ethyl acetoacetate (B1235776) or malonyl chloride encyclopedia.pubnih.gov. More directly relevant to chloroindenes, 3-chlorophthalic anhydride (B1165640) has been employed in conjunction with succinic acid to synthesize 3-chloroindene isolactone, demonstrating a pathway where the chlorine atom is incorporated from the phthalic anhydride precursor into the indene ring system google.com. This approach underscores the utility of pre-functionalized aromatic building blocks for targeted halogenation.

Palladium-Catalyzed C-H Halogenation Strategies

Palladium catalysis has emerged as a powerful tool for selective C-H bond functionalization, including halogenation. These strategies enable the direct introduction of halogen atoms onto aromatic and heteroaromatic systems, often with high regioselectivity, by leveraging directing groups.

Significant advancements have been made in the palladium-catalyzed regioselective C-H halogenation of nitrogen-containing heterocycles, such as indolines and tetrahydroquinolines, using removable directing groups rsc.orgnih.govacs.orgacs.org. These methods typically involve a palladium catalyst, often in combination with a co-catalyst or oxidant, to facilitate the activation of specific C-H bonds. The use of directing groups, which temporarily coordinate to the palladium center, guides the halogenation to a particular position on the molecule, thereby controlling regioselectivity rsc.orgacs.orgacs.org. For instance, protocols have been developed for the ortho-chlorination and bromination of indolines and tetrahydroquinolines, achieving good to excellent yields and demonstrating broad substrate scope rsc.orgacs.org. These strategies, while applied to different heterocyclic scaffolds, exemplify the principles of directed C-H halogenation that could be adapted for indene systems.

Table 2: Palladium-Catalyzed C-H Halogenation Examples

| Substrate Class | Halogenation Type | Catalyst System | Directing Group Strategy | Yield/Selectivity | Reference(s) |

| Indolines/Tetrahydroquinolines | Chlorination/Bromination | Pd/Cu catalyzed | Removable directing groups | Good to excellent | rsc.orgacs.orgacs.org |

| Indole-3-carbaldehydes | Chlorination/Bromination/Iodination | Pd catalyzed | Anthranilic acid (transient) | Good to excellent | rsc.org |

| Benzamides | Ortho-Chlorination | [Cp*IrCl2]2, AgOTf, AcOH | N/A (Brønsted acid) | Good | rsc.org |

Cyclization and Annulation Strategies for 3-Chloro-1H-indene Formation

Cyclization and annulation reactions are fundamental to constructing the indene ring system. Transition metal catalysis plays a pivotal role in mediating these transformations with high efficiency and selectivity.

Metal-Catalyzed Carbocyclization Reactions

Various transition metals, including palladium, cobalt, rhodium, and gold, have been employed to catalyze carbocyclization reactions for the synthesis of indenes colab.wsacs.orgthieme-connect.comorganic-chemistry.orgunifi.itresearchgate.netacs.orgnih.govnih.govrsc.org. These methods often involve the intramolecular cyclization of appropriately functionalized precursors, such as alkynes, alkenes, or aryl halides, to form the five-membered ring fused to an aromatic system.

For example, palladium-catalyzed carboannulation of internal alkynes or palladium/copper-catalyzed cross-coupling followed by cyclization of aryl halides with alkynes are established routes to indenes acs.orgacs.org. Cobalt-catalyzed carbocyclization of o-iodophenyl ketones and aldehydes with alkynes or acrylates also provides access to indene derivatives colab.ws. Furthermore, gold catalysis has been utilized for the synthesis of indenes through various mechanisms, including the carbocyclization of 1,5- and 1,6-enynes and tandem Claisen rearrangement/hydroarylation reactions unifi.it.

Table 3: Metal-Catalyzed Carbocyclization for Indene Synthesis

| Metal Catalyst | Reactants | Product Type | Notes | Reference(s) |

| Palladium | Internal alkynes | Indenes | Carboannulation | acs.orgacs.org |

| Pd/Cu | Terminal alkynes + Aryl halides, followed by intramolecular cyclization | Indenes | Two-step approach | acs.orgacs.org |

| Cobalt | o-Iodophenyl ketones/aldehydes + Alkynes/Acrylates/Acrylonitrile | Indenols/Indenes | Regioselective carbocyclization | colab.ws |

| Rhodium | 2-(Chloromethyl)phenylboronic acid + Alkynes | Indene derivatives | High yields, regioselectivity depends on alkyne substituents | organic-chemistry.org |

| Gold | Propargyl vinyl ethers | Functionalized indenes | Tandem Claisen rearrangement/hydroarylation | unifi.it |

| Iron (FeCl₃) | N-Benzylic sulfonamides + Disubstituted alkynes | Functionalized indenes | FeCl₃-catalyzed cleavage of C-N bonds, high regioselectivity | organic-chemistry.orgorganic-chemistry.org |

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, has been effectively employed in the synthesis of complex organic molecules, including indene derivatives. Specifically, this methodology can be applied to the synthesis of aryl-substituted indenes, often involving indanone intermediates. For example, aryl-substituted indanones can be prepared via palladium-catalyzed Suzuki coupling of halo-indanones with arylboronic acids semanticscholar.orgresearchgate.net. These indanone intermediates can then be converted into the corresponding indenes through a sequential reduction and dehydration process semanticscholar.orgresearchgate.net. Furthermore, palladium-catalyzed tandem carbocyclization–Suzuki coupling reactions have been reported for the synthesis of trifluoromethyl-containing indenes, utilizing ortho-(2-chlorovinyl)-alkynylbenzenes and arylboronic acids thieme-connect.com. These examples highlight the versatility of Suzuki coupling in constructing the indene framework, particularly for aryl-substituted variants.

Table 4: Suzuki Coupling for Indene/Indanone Synthesis

| Catalyst System | Precursors | Product Type | Notes | Reference(s) |

| Pd(OAc)₂ / Ligand / Base | Halo-indanones + Arylboronic acids | Aryl-substituted indanones | Synthesis of intermediates for indene ligands; quantitative yields achieved for non-coordinative substrates semanticscholar.orgresearchgate.net. | semanticscholar.orgresearchgate.net |

| Ligand-free Pd(OAc)₂ / TBAB / PEG400 | 4-Bromo-2-methyl-1H-indanone + Aryl/heteroaryl boronic acids | Aryl-substituted indanones | High efficiency, ligand-free system, quantitative yields for intermediates, followed by reduction/dehydration to indenes semanticscholar.orgresearchgate.net. | semanticscholar.orgresearchgate.net |

| Pd-catalyzed tandem carbocyclization–Suzuki coupling | ortho-(2-chlorovinyl)-alkynylbenzenes + Arylboronic acids | Trifluoromethyl-containing indenes | Formation of indene ring and Suzuki coupling in one pot. | thieme-connect.com |

| Pd-catalyzed Suzuki coupling | 5-Bromo-1-indanone + Phenylboronic acid, etc. | 5-Substituted indanone derivatives | Demonstrates Suzuki coupling for functionalizing the indanone core. | researchgate.net |

Compound List

this compound

Indane-1,3-dione

3-Chlorophthalic anhydride

Indolines

Tetrahydroquinolines

Indole-3-carbaldehydes

Phthalic anhydrides

Acrylates

Acrylonitrile

Alkynes

Indanones

Arylboronic acids

2-Chlorovinyl-alkynylbenzenes

Trichloroisocyanuric acid (TCCA)

Tribromoisocyanuric acid (TBCA)

Sodium bromide

Oxone

N-Benzylic sulfonamides

Palladium-Catalyzed Intermolecular Consecutive Double Heck Reactions for Substituted Indenes, including Aqueous Media Protocols[15].

Lewis Acid Catalyzed Cyclization Reactions

Lewis acids are potent activators for various organic transformations, including cyclizations that lead to indene structures.

Boron trifluoride diethyl etherate (BF₃·OEt₂) has proven to be a versatile Lewis acid catalyst for the tandem reaction of α-diazo-esters/-amides with propargyl alcohols, enabling the facile synthesis of highly substituted and conjugated indene and furanone systems rsc.orgresearchgate.netresearchgate.netresearchgate.netacs.orgnih.govacs.orgx-mol.comsemanticscholar.orgrsc.orgsemanticscholar.orgcapes.gov.br. This cascade process typically involves the formation of an allene (B1206475) carbocation intermediate from the propargyl alcohol, followed by nucleophilic attack from the diazo compound, nitrogen extrusion, and electrocyclic ring closure (Nazarov-type cyclization) to yield the indene product acs.orgsemanticscholar.org. This method offers potential for synthesizing biologically active indene derivatives under mild conditions and in good to excellent yields rsc.orgresearchgate.netacs.orgcapes.gov.br. Furthermore, BF₃·OEt₂ has been employed in the synthesis of 3-iodo-1H-indene derivatives from iodinated allylic alcohols via a Friedel-Crafts cyclization, highlighting its utility in halogenated indene synthesis capes.gov.br.

Table 3: BF₃·OEt₂ Catalyzed Tandem Reaction for Indene Synthesis

| Catalyst | Substrates | Product Type | Typical Yield Range | Notes | References |

| BF₃·OEt₂ | α-Diazo-esters/-amides, Propargyl Alcohols | Highly Substituted Indenes, Furanones | Excellent | Tandem reaction, Nazarov-type cyclization | rsc.orgresearchgate.netresearchgate.netresearchgate.netacs.orgnih.govacs.orgx-mol.comsemanticscholar.orgrsc.orgsemanticscholar.org |

| BF₃·OEt₂ | Iodinated Allylic Alcohols | 3-Iodo-1H-indene Derivatives | Good to High | Friedel-Crafts cyclization | capes.gov.br |

A particularly relevant method for the synthesis of 3-halo-1H-indenes, including potentially this compound, is the BX₃ (where X = F, Cl, Br) mediated cascade halo-Nazarov-type cyclization thieme-connect.comthieme.deresearchgate.netthieme-connect.comresearchgate.netresearchgate.netacs.org. This approach utilizes boron trihalides (BX₃) which act as both Lewis acid catalysts and halide sources. The reaction typically involves the cyclization of o-alkynylstyrenes or precursors like 4-oxo-4H-chromene-3-carbaldehydes and alkynes. The BX₃ mediates the formation of haloallyl cations, which undergo cyclization to form the 3-halo-1H-indene products thieme-connect.comthieme.deresearchgate.netthieme-connect.comresearchgate.netacs.org. This efficient cascade annulation employs readily available starting materials and can generate a diverse array of halo-functionalized indenes with good to excellent yields, depending on the specific halide and substrates used thieme-connect.comthieme-connect.comresearchgate.net. For instance, coumarin-based 3-halo-1H-indenes have been synthesized in yields ranging from 79–95% thieme-connect.comresearchgate.netresearchgate.net, and 3-bromoindenes have been reported in 72–88% yields thieme-connect.com.

Table 4: BX₃-Mediated Cascade Halo-Nazarov-Type Cyclization for 3-Halo-1H-indenes

| BX₃ Source | Substrates | Product Type | Typical Yield Range | Notes | References |

| BF₃, BCl₃, BBr₃ | 4-oxo-4H-chromene-3-carbaldehydes, Alkynes | 3-Halo-1H-indenes | Good to Excellent | Dual role: Lewis acid & halide source | thieme-connect.comthieme.deresearchgate.netthieme-connect.comresearchgate.netacs.org |

| BF₃, BCl₃, BBr₃ | o-alkynylstyrenes | Boron-functionalized Indenes, Benzofulvenes | Varies | Metal-free synthesis | researchgate.netacs.org |

| BF₃·OEt₂ | Iodinated Allylic Alcohols | 3-Iodo-1H-indene Derivatives | Good to High | Friedel-Crafts cyclization | capes.gov.br |

BF₃·OEt₂ Catalyzed Tandem Reactions of α-Diazo-esters/-amides and Propargyl Alcohols for Highly Substituted Indenes[17].

Base-Assisted and Silica (B1680970) Gel-Promoted Indene Synthesis

Base-assisted and silica gel-promoted reactions offer metal-free alternatives for indene synthesis, often proceeding through tandem sequences. One such method involves the synthesis of polysubstituted indenes from aryl nitriles and indoles using inexpensive potassium carbonate (K₂CO₃) and silica gel acs.orgacs.orgresearcher.life. This protocol typically involves sequential Michael addition, intramolecular cyclization, and silica gel-promoted nucleophilic substitution reactions, affording the desired indenes in moderate to good yields acs.orgacs.orgresearcher.life.

Table 5: Base-Assisted and Silica Gel-Promoted Indene Synthesis

| Catalyst/Promoter | Starting Materials | Product Type | Typical Yield Range | Notes | References |

| K₂CO₃ / Silica Gel | Aryl nitriles, Indoles | Polysubstituted Indenes | Moderate to Good | Metal-free, tandem sequence | acs.orgacs.orgresearcher.life |

Sequential Michael Addition and Intramolecular Cyclization Protocols

This synthetic strategy involves a sequence of reactions where a Michael addition is followed by an intramolecular cyclization to form the indene ring system. While direct references to this compound using this specific protocol were not found, related indene syntheses utilize this approach. For instance, a protocol for synthesizing indene derivatives from o-alkenylbenzaldehydes and enolizable ketones involves a tandem in situ formed acetal-assisted Claisen-Schmidt condensation followed by a 5-exo-trig cyclization/Michael addition in one pot nih.gov. This general methodology highlights the utility of combining Michael addition with cyclization for constructing indene frameworks.

Microwave-Assisted Nucleopalladation-Triggered Cascade Processes for Functionalized 3-Chloro-1H-indenes

Microwave irradiation has been employed to accelerate nucleopalladation-triggered cascade processes for the synthesis of highly functionalized 3-chloro-1H-indenes acs.orgacs.orgnih.gov. These reactions typically involve internal alkynes bearing an amino nucleophile and an electrophilic enone. The chloropalladation-triggered domino process selectively furnishes 3-chloro-1H-indenes in good to excellent yields, often completing within 30 minutes under microwave irradiation, significantly faster than conventional heating methods which require 3–5 hours acs.orgacs.org. The mechanism involves chloropalladation of alkynes, intramolecular carbopalladation via Heck-type olefin insertion, and protodepalladation steps acs.orgnih.gov. This approach offers an efficient route to complex indene structures.

Synthesis of this compound Precursors

Synthesis of 4-Chloro-1-indanone (B82819) through Cyclization of 3-(2-chlorophenyl)propanoic acid

A key precursor for certain indene derivatives is 4-chloro-1-indanone. This compound can be synthesized by the cyclization of 3-(2-chlorophenyl)propanoic acid ajol.inforesearchgate.net. The process typically involves converting the propanoic acid to its acid chloride using thionyl chloride, followed by refluxing in the presence of aluminum chloride in dichloromethane (B109758) to effect the cyclization ajol.inforesearchgate.net. This method provides a reliable route to the 4-chloro-1-indanone scaffold.

Table 1: Synthesis of 4-Chloro-1-indanone from 3-(2-chlorophenyl)propanoic acid

| Starting Material | Intermediate (Acid Chloride) | Cyclization Conditions | Product | Yield | Reference |

| 3-(2-chlorophenyl)propanoic acid | 3-(2-chlorophenyl)propanoyl chloride | Reflux, SOCl₂, CCl₄ then AlCl₃, CH₂Cl₂ | 4-Chloro-1-indanone | 85% | ajol.info |

Nucleophilic Substitution Reactions on Halogenated Indene Derivatives as a Preparative Route

Nucleophilic substitution reactions on other halogenated indene derivatives can serve as a preparative route to functionalized indenes. While specific examples directly leading to this compound via this method were not detailed, the general reactivity of halogenated indenes suggests this possibility. For instance, the chlorine atom in halogenated compounds can be replaced by various nucleophiles under suitable conditions, facilitating the synthesis of more complex molecules smolecule.com. Similarly, the bromine and chlorine atoms in 5-bromo-6-chloro-2,3-dihydro-1H-indene can be substituted by other nucleophiles .

Green Chemistry Approaches in this compound Synthesis

Development of Environmentally Benign Synthetic Methods, including "On-Water" Catalysis

There is a growing interest in developing environmentally benign synthetic methods for indene derivatives, including approaches that utilize water as a solvent or employ catalytic processes that minimize waste.

One notable green chemistry approach involves palladium-catalyzed intermolecular consecutive double Heck reactions "on water" under air for the facile synthesis of substituted indenes rsc.orgresearchgate.net. This method uses water as the sole solvent, proceeds under air, tolerates a wide range of functional groups, and is easily scalable, making it an environmentally friendly alternative rsc.orgresearchgate.net.

Furthermore, the use of water as a reaction medium in visible-light photoredox catalysis is gaining attention for its green chemistry features and unique reactivity acs.org. While not directly applied to this compound in the provided search results, the general trend towards "on-water" catalysis for indene synthesis indicates a move towards more sustainable chemical practices rsc.orgresearchgate.netacs.orgresearchgate.netmjcce.org.mk.

Table 2: Green Chemistry Approaches in Indene Synthesis

| Method/Approach | Solvent | Catalysis | Key Features | Reference |

| Pd-catalyzed double Heck reaction | Water | Palladium | "On-water", under air, scalable, functional group tolerance | rsc.orgresearchgate.net |

| Visible-light photoredox catalysis | Water | Photoredox catalyst (e.g., MB) | Green chemistry features, unconventional reactivity | acs.org |

| Diels-Alder reaction | Water | Fly-ash catalyst | Environmentally benign, moderate yield (>60%) | mjcce.org.mk |

Compound List:

this compound

4-Chloro-1-indanone

3-(2-chlorophenyl)propanoic acid

3-(2-chlorophenyl)propanoyl chloride

2,2-dibromo-4-chloro-1-indanone

5-Bromo-1-chloro-2,3-dihydro-1H-indene

5-bromo-6-chloro-2,3-dihydro-1H-indene

Indene

Indanones

Benzofulvenes

4H-chromene derivatives

Indolines

Indenopyrane derivatives

Indenoquinoxalines

Indeno[1,2-b]indoles

Cycloaurenones

Dysiherbols

Laurokamurene B

4-Chloro-1H-indene-1,3(2H)-dione

Indene-1,3-dione

Spiro[cyclobutane-1,2'-indene]-1',3'-dione

2-trifluoromethylindole

3-chlorophenylpropionic acid

N-aryl indoles

Tetrahydroquinolines

2-alkynylanilines

Indole-cyclopentene conjugates

Chromeno[3,2-c]pyridines

Spiro[indene-2,4'-pyrido[1,2-a]quinolines]

Spiro[pyrido[1,2-a]quinoline-4,5'-pyrimidines]### 2.2.3.1. Sequential Michael Addition and Intramolecular Cyclization Protocols

The synthesis of indene derivatives can be achieved through sequential Michael addition followed by intramolecular cyclization reactions. While specific protocols directly yielding this compound via this exact sequence were not explicitly detailed in the provided search results, the general methodology is established for related indene syntheses. For instance, a study describes the synthesis of indene derivatives from o-alkenylbenzaldehydes and enolizable ketones, involving a tandem process that includes acetal (B89532) formation, Claisen-Schmidt condensation, and a subsequent 5-exo-trig cyclization/Michael addition nih.gov. This highlights the utility of combining these reaction types to construct the indene ring system.

Microwave-Assisted Nucleopalladation-Triggered Cascade Processes for Functionalized 3-Chloro-1H-indenes

Microwave-assisted nucleopalladation-triggered cascade processes have emerged as an efficient method for synthesizing functionalized 3-chloro-1H-indenes acs.orgacs.orgnih.gov. These reactions typically involve internal alkynes functionalized with an amino nucleophile and an electrophilic enone. The chloropalladation-triggered domino process selectively leads to the formation of 3-chloro-1H-indenes in good to excellent yields, often achieving completion in as little as 30 minutes under microwave irradiation, a significant reduction compared to the 3–5 hours required for conventional heating acs.orgacs.org. The mechanistic pathway involves key steps such as chloropalladation of the alkyne, intramolecular carbopalladation via Heck-type olefin insertion, and subsequent protodepalladation acs.orgnih.gov. This approach offers a rapid and effective route to complex indene structures.

Synthesis of this compound Precursors

Synthesis of 4-Chloro-1-indanone through Cyclization of 3-(2-chlorophenyl)propanoic acid

A crucial precursor for the synthesis of certain indene derivatives is 4-chloro-1-indanone. This compound is prepared through the cyclization of 3-(2-chlorophenyl)propanoic acid ajol.inforesearchgate.net. The typical synthetic route involves the conversion of the propanoic acid to its corresponding acid chloride using reagents like thionyl chloride. Subsequently, this acid chloride undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane ajol.inforesearchgate.net. This established method provides a reliable pathway to the 4-chloro-1-indanone scaffold.

Table 1: Synthesis of 4-Chloro-1-indanone from 3-(2-chlorophenyl)propanoic acid

| Starting Material | Intermediate (Acid Chloride) | Cyclization Conditions | Product | Yield | Reference |

| 3-(2-chlorophenyl)propanoic acid | 3-(2-chlorophenyl)propanoyl chloride | SOCl₂, CCl₄, reflux; then AlCl₃, CH₂Cl₂, reflux | 4-Chloro-1-indanone | 85% | ajol.info |

Nucleophilic Substitution Reactions on Halogenated Indene Derivatives as a Preparative Route

Nucleophilic substitution reactions on pre-existing halogenated indene derivatives can also serve as a preparative strategy. While direct examples leading specifically to this compound through this route were not detailed in the provided search snippets, the general chemical reactivity of halogenated compounds suggests this as a viable approach. The chlorine atom in halogenated indenes, for instance, can be displaced by various nucleophiles under suitable reaction conditions, allowing for the synthesis of more complex molecular structures smolecule.com. Similarly, both bromine and chlorine atoms in compounds like 5-bromo-6-chloro-2,3-dihydro-1H-indene are amenable to nucleophilic substitution .

Green Chemistry Approaches in this compound Synthesis

Development of Environmentally Benign Synthetic Methods, including "On-Water" Catalysis

The field of organic synthesis is increasingly emphasizing the development of environmentally benign methodologies, including those that utilize water as a solvent or employ catalytic systems to minimize waste generation. For indene derivatives, several green chemistry approaches have been explored.

One significant development is the use of palladium-catalyzed intermolecular consecutive double Heck reactions conducted "on water" under an air atmosphere for the facile synthesis of substituted indenes rsc.orgresearchgate.net. This methodology stands out for its use of water as the sole solvent, its operation under air, its tolerance to a broad range of functional groups, and its scalability, all contributing to its environmentally friendly profile rsc.orgresearchgate.net.

Furthermore, the application of visible-light photoredox catalysis in water is gaining traction due to its green chemistry attributes and its capacity to enable unconventional reactivities acs.org. Although specific applications to this compound were not found in the provided results, the broader trend towards "on-water" catalysis in indene synthesis underscores a commitment to more sustainable chemical practices rsc.orgresearchgate.netacs.orgresearchgate.netmjcce.org.mk.

Table 2: Green Chemistry Approaches in Indene Synthesis

| Method/Approach | Solvent | Catalysis | Key Features | Reference |

| Pd-catalyzed double Heck reaction | Water | Palladium | "On-water", under air, scalable, functional group tolerance | rsc.orgresearchgate.net |

| Visible-light photoredox catalysis | Water | Photoredox catalyst (e.g., MB) | Green chemistry features, unique reactivity | acs.org |

| Diels-Alder reaction | Water | Fly-ash catalyst | Environmentally benign, moderate yield (>60%) | mjcce.org.mk |

Compound List:

this compound

4-Chloro-1-indanone

3-(2-chlorophenyl)propanoic acid

3-(2-chlorophenyl)propanoyl chloride

2,2-dibromo-4-chloro-1-indanone

5-Bromo-1-chloro-2,3-dihydro-1H-indene

5-bromo-6-chloro-2,3-dihydro-1H-indene

Indene

Indanones

Benzofulvenes

4H-chromene derivatives

Indolines

Indenopyrane derivatives

Indenoquinoxalines

Indeno[1,2-b]indoles

Cycloaurenones

Dysiherbols

Laurokamurene B

4-Chloro-1H-indene-1,3(2H)-dione

Indene-1,3-dione

Spiro[cyclobutane-1,2'-indene]-1',3'-dione

2-trifluoromethylindole

5-chloro-1-indanone

3-chlorobenzaldehyde

3-chlorophenylpropionic acid

N-aryl indoles

Tetrahydroquinolines

2-alkynylanilines

Indole-cyclopentene conjugates

Chromeno[3,2-c]pyridines

Spiro[indene-2,4'-pyrido[1,2-a]quinolines]

Spiro[pyrido[1,2-a]quinoline-4,5'-pyrimidines]

Reaction Mechanisms and Chemical Transformations of 3 Chloro 1h Indene

Electrophilic Aromatic Substitution Pathways on the Indene (B144670) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. While the indene core possesses aromatic character, its reactivity in EAS can be influenced by the fused five-membered ring and any existing substituents.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the 3-position of 3-Chloro-1H-indene is a key functional group that can undergo nucleophilic substitution reactions.

Reactivity of Halogenated Indenes as Electrophiles

Halogenated organic compounds, including halogenated indenes, can act as electrophiles in nucleophilic substitution reactions. The carbon atom bonded to the halogen carries a partial positive charge due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles. science-revision.co.uksavemyexams.comveerashaivacollege.orgliu.edu In the case of this compound, the chlorine atom is positioned on a vinylic carbon within the five-membered ring. While vinylic halides are generally less reactive towards SN2-type nucleophilic substitution compared to alkyl halides due to the sp2 hybridization and potential repulsion between the nucleophile and the pi system, specific activation or reaction conditions can facilitate such transformations. liu.edu The indene system's electronic properties can influence the electrophilicity of the carbon bearing the chlorine.

Trifluoromethylthiolation of 3-Chloro-1H-inden-1-ones via Nucleophilic Reagents

Research has demonstrated the trifluoromethylthiolation of 3-chloro-1H-inden-1-ones using nucleophilic reagents. A notable method involves the use of silver trifluoromethanethiolate (AgSCF3) as the nucleophilic source, often activated by potassium iodide (KI). This reaction provides trifluoromethylthiolated indenones in excellent yields under moderate conditions. researchgate.netst-andrews.ac.ukarkat-usa.orgresearchgate.netumich.edu For instance, studies have reported the efficient trifluoromethylthiolation of functionalized 3-chloro-1H-inden-1-ones, yielding products with the trifluoromethylthio (SCF3) group. researchgate.netst-andrews.ac.ukarkat-usa.orgresearchgate.netumich.edu While this specific transformation pertains to inden-1-ones, it highlights the potential for nucleophilic substitution at a halogenated position within the indene framework when appropriate reagents and conditions are employed.

Radical Reactions and Intermediates in Indene Synthesis

Radical reactions play a significant role in organic synthesis, including the formation and functionalization of cyclic systems like indenes.

Role of Radical Initiators in Selective Bromination

Radical initiators are compounds that readily generate free radicals upon exposure to heat or light, thereby initiating chain reactions. curlyarrows.com These initiators are crucial for processes like selective halogenation. For example, N-bromosuccinimide (NBS) in the presence of light or radical initiators like benzoyl peroxide is commonly used for selective allylic or benzylic bromination. libretexts.org While specific examples of radical chlorination or direct radical functionalization of this compound are not extensively detailed in the provided search snippets, the general principle of radical initiators in selective halogenation of indene systems is established. For instance, research on indanone derivatives has shown that bromination can occur in the cyclopentanone (B42830) ring, suggesting that radical pathways might be relevant for functionalizing saturated portions of indene skeletons. researchgate.net Furthermore, recent studies have explored microwave-assisted selective nucleopalladation-triggered cascade processes for the synthesis of highly functionalized 3-chloro-1H-indenes, indicating that complex transformations involving radical intermediates can lead to the formation of the this compound core. acs.org

Advanced Spectroscopic Elucidation and Characterization of 3 Chloro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the atomic connectivity and electronic environment within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for complete structural determination.

¹H NMR Spectral Analysis for Proton Environment and Connectivity

¹H NMR spectroscopy reveals the number of chemically distinct protons, their electronic environments (chemical shift), their neighboring protons (multiplicity via spin-spin coupling), and their relative abundance (integration). For 3-Chloro-1H-indene, which features an indene (B144670) core with a chlorine atom at the 3-position, the ¹H NMR spectrum is expected to display signals corresponding to aromatic, vinyl, and methine protons.

The indene skeleton comprises a benzene (B151609) ring fused to a five-membered ring. In the typical indene structure, the five-membered ring contains a double bond between C1 and C2, and a saturated CH₂ group at C3. If "this compound" refers to a chlorine atom at the C3 position, this would imply a CH(Cl) group at C3, with the double bond likely remaining between C1 and C2.

Aromatic Protons: The four protons on the benzene ring are expected to appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 7.5 ppm. Their exact chemical shifts and splitting patterns would be influenced by the fused five-membered ring and the inductive effect of the chlorine atom transmitted through the aromatic system. hmdb.ca for indene shows aromatic protons in the range of 7.19-7.47 ppm.

Vinyl Protons: The protons at C1 and C2, involved in the double bond, are expected to resonate in the olefinic region, likely between 6.0 and 7.0 ppm. These protons would typically appear as doublets or more complex multiplets due to coupling with each other. The electron-withdrawing nature of the chlorine atom at C3 might cause a slight downfield shift compared to unsubstituted indene. hmdb.ca shows indene vinyl protons around 6.55 and 6.88 ppm.

Methine Proton at C3: The proton attached to the carbon bearing the chlorine atom (C3) is expected to be significantly deshielded due to the electronegativity of chlorine. This proton is anticipated to resonate as a multiplet (due to coupling with vicinal protons at C1 and C2) in the range of 4.5-5.5 ppm.

The integration of these signals would correspond to the number of protons in each environment, totaling nine protons for the C₉H₉Cl formula.

Table 4.1.1: Expected ¹H NMR Spectral Data for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Notes |

| Aromatic Protons (C4-C7) | 7.0 - 7.5 | Multiplet | 4H | Signals influenced by chlorine and fused ring system. |

| Vinyl Proton (C1) | 6.0 - 7.0 | Doublet/Multiplet | 1H | Olefinic proton, coupled to C2 proton. |

| Vinyl Proton (C2) | 6.0 - 7.0 | Doublet/Multiplet | 1H | Olefinic proton, coupled to C1 proton. |

| Methine Proton (C3) | 4.5 - 5.5 | Multiplet | 1H | Proton attached to C-Cl bond, strongly deshielded. |

¹³C NMR Spectral Analysis for Carbon Skeleton and Hybridization States

¹³C NMR spectroscopy provides information about the carbon framework, including the number of unique carbon environments and their hybridization states. The chemical shifts in ¹³C NMR are generally more spread out than in ¹H NMR, aiding in distinguishing different types of carbons.

For this compound (C₉H₉Cl), nine distinct carbon signals are anticipated.

Aromatic Carbons: The four carbons of the benzene ring will resonate in the typical aromatic region, approximately 120-150 ppm. The carbons directly fused to the five-membered ring may exhibit slightly different shifts.

Vinyl Carbons (C1, C2): The carbons involved in the double bond are expected to resonate in the olefinic region, typically between 120-140 ppm. The presence of the chlorine atom and the adjacent methine carbon will influence their precise positions.

Methine Carbon at C3 (C-Cl): The carbon atom bearing the chlorine substituent at position 3 is expected to be significantly deshielded due to the electronegativity of chlorine. This carbon will likely resonate at a higher chemical shift compared to the other carbons in the five-membered ring, potentially in the range of 40-60 ppm. organicchemistrydata.org indicates that carbons bonded to chlorine typically appear in the 30-60 ppm range.

Table 4.1.2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Environment | Expected Chemical Shift (ppm) | Notes |

| Aromatic Carbons | 120 - 150 | Four signals, influenced by substitution and fusion. |

| Vinyl Carbons (C1, C2) | 120 - 140 | Two signals, affected by chlorine and adjacent protons. |

| Methine Carbon (C3) | 40 - 60 | Signal for the carbon directly bonded to chlorine. |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE), are crucial for unambiguous structural assignment and the determination of stereochemistry, if applicable.

2D NMR:

COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H scalar coupling correlations, confirming the connectivity between adjacent protons. For this compound, COSY would confirm the coupling between the aromatic protons, the vinyl protons, and the proton at C3, thereby mapping out the proton framework. sigmaaldrich.com, nist.gov, utexas.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of specific proton signals to their corresponding carbon atoms. This is vital for assigning the complex signals in the aromatic and olefinic regions. sigmaaldrich.com, nist.gov

NOE (Nuclear Overhauser Effect): NOE experiments detect through-space interactions between protons that are spatially close, irrespective of bond connectivity. If this compound exists as stereoisomers or has conformational flexibility, NOE can provide critical information about the relative spatial arrangement of atoms, aiding in stereochemical assignments or conformational studies.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight, molecular formula, and structural fragments of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

HRMS provides highly accurate mass measurements (typically to within 5 ppm), enabling the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₉H₉Cl, HRMS would confirm this composition.

Molecular Ion: The molecular ion ([M]⁺) would be observed at a mass corresponding to the sum of the atomic masses of its constituent atoms.

Elemental Composition: The precise mass for C₉H₉³⁵Cl is calculated as 152.0392780 Da. The presence of chlorine is further indicated by its characteristic isotopic distribution. Chlorine exists as two major isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance). This results in a distinctive isotopic cluster for the molecular ion, with a peak at M (for ³⁵Cl) and a smaller peak at M+2 (for ³⁷Cl) in an approximate 3:1 intensity ratio. acs.org

Table 4.2.1: Expected HRMS Data for this compound

| Ion Type | Formula | Calculated Mass (Da) | Isotopic Abundance Ratio (M:M+2) |

| Molecular Ion | C₉H₉³⁵Cl | 152.0392780 | ~3 : 1 |

| C₉H₉³⁷Cl | 154.0373180 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions to generate product ions, which provides crucial structural information. For this compound, MS/MS experiments would help confirm the presence and location of the chlorine atom and the indene core.

Common fragmentation pathways for chlorinated organic compounds include:

Loss of HCl: A significant fragmentation pathway would be the loss of a hydrogen atom and the chlorine atom as HCl (36 Da). This would result in a fragment ion with a mass 36 units lower than the precursor ion. organicchemistrydata.org

Loss of Chlorine Radical: The molecule may also undergo homolytic cleavage of the C-Cl bond, leading to the loss of a chlorine radical (³⁵Cl or ³⁷Cl, 35 or 37 Da).

Alpha-Cleavage: Cleavage adjacent to the carbon bearing the chlorine (C3) is a likely fragmentation route, potentially yielding fragments related to the indene skeleton.

By analyzing the masses and relative intensities of these fragment ions, the structure of this compound can be confidently elucidated and confirmed.,

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making them powerful methods for molecular identification and structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups and Molecular Vibrations

FTIR spectroscopy detects the absorption of infrared radiation, which causes molecules to vibrate at specific frequencies corresponding to their chemical bonds. For this compound, the indene core is expected to exhibit characteristic absorption bands.

Aromatic C-H Stretching: The aromatic protons on the indene ring system are expected to show stretching vibrations typically in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) group (CH₂) in the five-membered ring of indene would exhibit stretching vibrations in the range of 3000-2850 cm⁻¹.

C=C Stretching: The double bonds within the aromatic and five-membered rings of the indene system are expected to show C=C stretching vibrations, typically observed between 1600-1400 cm⁻¹.

C-Cl Stretching: The presence of a chlorine atom attached to the indene ring is expected to result in a C-Cl stretching vibration. For chlorinated aromatic compounds, this absorption is generally found in the fingerprint region, often between 850-500 cm⁻¹.

Expected FTIR Absorption Bands for this compound:

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C Stretch (Ring) | 1600-1400 |

| C-Cl Stretch | 850-500 |

Raman Spectroscopy as a Complementary Technique to Infrared for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy probes molecular vibrations through inelastic light scattering. It provides a complementary spectral fingerprint to FTIR, as certain vibrational modes that are weak or inactive in IR can be strong in Raman, and vice versa. Raman is particularly sensitive to symmetric vibrations and vibrations involving changes in polarizability.

For this compound, Raman spectroscopy would reveal similar vibrational modes to FTIR, including those associated with C-H and C=C bonds. The C-Cl bond vibration would also be observable. The technique is valuable for structural elucidation, as subtle differences in molecular environment and symmetry can lead to distinct Raman shifts. While specific Raman data for this compound is not available in the provided search results, studies on related compounds and general principles indicate that Raman spectroscopy would provide characteristic peaks for identifying the molecule.

Expected Raman Shifts for this compound:

| Functional Group / Vibration | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C Stretch (Ring) | 1600-1400 |

| C-Cl Stretch | 850-500 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy analyzes the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is particularly useful for identifying conjugated π-electron systems, as they absorb light at characteristic wavelengths.

The indene molecule possesses a conjugated system involving the aromatic ring and the double bond in the five-membered ring. Indene itself exhibits absorption maxima in the UV region, with bands reported around 240-250 nm and 275-295 nm. The presence of the chlorine substituent on the indene ring can influence the electronic structure and thus the absorption spectrum. Electron-donating or withdrawing substituents can cause bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shifts, respectively, and affect the intensity of absorption. While specific UV-Vis data for this compound is not found in the provided snippets, it is expected to absorb in the UV region due to its conjugated system.

Expected UV-Vis Absorption Maxima (λmax) for this compound:

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π* | ~240-300 | Due to the conjugated indene system; influenced by chlorine substituent |

X-ray Crystallography for Definitive Solid-State Structure Determination (General Methodological Relevance)

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous data on bond lengths, bond angles, and molecular conformation, which are critical for understanding a molecule's structure-property relationships.

While specific crystal structure data for this compound was not found in the provided search results, the technique is widely used for characterizing organic molecules. Studies on related indene derivatives, such as those involving indene-1,3(2H)-dione scaffolds or dibromoindenes, have utilized X-ray crystallography to confirm their structures. Obtaining single crystals of this compound would allow for the determination of its exact solid-state geometry and packing in the crystal lattice.

Theoretical and Computational Investigations of 3 Chloro 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties and behavior of molecules like 3-Chloro-1H-indene. These methods allow researchers to probe aspects that are often challenging to access through experimental means alone.

Frontier Molecular Orbital (FMO) Theory for Predicting Chemical Reactivity and Reaction Sites

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting chemical reactivity and identifying potential reaction sites researchgate.netnumberanalytics.comwuxibiology.comwuxiapptec.comresearchgate.netacs.orgajchem-a.comimperial.ac.uk. The HOMO represents the outermost electrons available for donation, while the LUMO represents the lowest energy orbital available to accept electrons. The energy difference between the HOMO and LUMO (the band gap) is a key indicator of a molecule's stability and reactivity; a smaller band gap generally correlates with higher reactivity researchgate.netwuxibiology.comwuxiapptec.comresearchgate.netacs.org. For this compound, FMO analysis can predict which atoms or regions of the molecule are most susceptible to electrophilic or nucleophilic attack, thereby elucidating its preferred reaction pathways and regioselectivity researchgate.netnumberanalytics.comwuxibiology.comacs.org.

Computational Prediction and Validation of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, aiding in the identification and characterization of molecules. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies science.govresearchgate.netepstem.netsu.semestrelab.comacs.org.

NMR Chemical Shifts: Theoretical calculations, often employing methods like Density Functional Theory (DFT) with specific basis sets (e.g., GIAO method), can accurately predict ¹H and ¹³C NMR chemical shifts researchgate.netsu.semestrelab.com. These predicted values can be compared with experimental NMR spectra to confirm the structure and purity of synthesized compounds. The accuracy of these predictions is often validated against experimental data, with good linear correlations observed between calculated and experimental shifts researchgate.net.

Vibrational Frequencies: Vibrational spectroscopy (e.g., IR and Raman) provides information about the functional groups and molecular vibrations within a compound. Computational methods, such as DFT, can predict vibrational frequencies and their intensities science.govepstem.netacs.orgaip.org. These calculated frequencies, often scaled to account for anharmonicity or computational approximations, are compared with experimental spectra to assign specific vibrational modes and confirm molecular structure. For instance, studies on related indene (B144670) systems have used DFT to calculate and assign vibrational frequencies, ensuring the optimized geometry represents a true energy minimum science.govepstem.netaip.org.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is indispensable for dissecting the intricate mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition states, and energy barriers.

DFT Studies on Reaction Pathways, Transition States, and Energy Barriers

Density Functional Theory (DFT) is a cornerstone for investigating reaction mechanisms. By calculating the potential energy surface (PES) of a reaction, DFT can identify stable intermediates, transition states (TSs), and the associated energy barriers aip.orgwhiterose.ac.ukbeilstein-journals.orgresearchgate.netnih.gov. For reactions involving this compound, DFT studies can map out the step-by-step process, detailing how reactants transform into products. This includes identifying the rate-determining step, which is characterized by the highest energy barrier, and understanding the energetics of each elementary step. For example, studies on similar reactions have used DFT to calculate activation energies for various steps, such as proton transfers or bond formations, to rationalize experimental observations aip.orgwhiterose.ac.ukbeilstein-journals.orgnih.gov. Computational investigations can also explore different possible reaction pathways, determining which is kinetically favored aip.orgbeilstein-journals.orgresearchgate.net.

Understanding Selectivity and Regioselectivity via Computational Modeling

Computational modeling, particularly DFT and FMO theory, is crucial for understanding and predicting the selectivity and regioselectivity of reactions involving this compound researchgate.netnumberanalytics.comacs.orgacs.org.

Selectivity: Computational methods can elucidate why a reaction preferentially forms one product over others, or why it proceeds via a specific pathway. This often involves analyzing the relative energies of competing transition states or intermediates.

Regioselectivity: FMO theory, by examining the spatial distribution and energy of HOMO and LUMO orbitals, can predict the preferred sites of bond formation or attack in molecules with multiple reactive positions researchgate.netnumberanalytics.comwuxibiology.comacs.org. For instance, the interaction between the HOMO of one reactant and the LUMO of another dictates where the new bonds will form. DFT calculations can also be used to compare the activation energies for different regiochemical outcomes, thereby explaining observed regioselectivity. Studies on related indene syntheses have highlighted how computational methods clarify the high regioselectivity observed in specific transformations numberanalytics.comacs.org.

Compound List:

this compound

Conformational Analysis and Energy Landscapes of Indene Derivatives

Understanding the conformational preferences and energy landscapes of indene derivatives is crucial for predicting their chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these landscapes. DFT calculations allow for the determination of stable molecular geometries, relative energies of different conformers, and the energetic barriers between them. These studies help in identifying the most stable spatial arrangements of atoms within the molecule, influenced by factors such as steric hindrance and electronic effects of substituents.

For indene systems, computational investigations often involve exploring the potential energy surface (PES) as a function of key dihedral angles. By calculating the energy for various conformations, researchers can identify minima corresponding to stable conformers and saddle points representing transition states for interconversion. The presence of a chlorine atom at the 3-position of the indene ring in this compound is expected to influence these conformational preferences through its electronegativity and size.

Computational studies on related indene systems, such as 3-halo-1H-indenes, have utilized DFT to analyze reaction pathways and thermodynamic favorability indexcopernicus.com. These studies predict whether certain structural rearrangements or cyclizations are energetically feasible, providing a computational map of potential energy landscapes. Furthermore, DFT calculations are employed to determine various electronic descriptors, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, energy gaps, and molecular electrostatic potentials (MEP) frontiersin.orgrsc.orgresearchgate.net. These parameters are sensitive to molecular conformation and provide insights into the electronic distribution and potential interaction sites of the molecule.

Table 1: Key DFT Parameters in Conformational Analysis of Indene Systems

| Computational Method | Parameter/Descriptor | Significance for Conformational Analysis | Example Study Context |

| DFT (e.g., B3LYP/6-31G(d)) | Relative Conformer Energies | Identifies stable molecular shapes and their energetic stability. | Analysis of reaction pathways in 3-halo-1H-indenes indexcopernicus.com |

| DFT | Dihedral Angles | Defines the torsional arrangements of atoms, crucial for describing specific conformations. | General geometric optimization of indene derivatives frontiersin.org |

| DFT | HOMO/LUMO Energy Gap | Reflects molecular stability and reactivity, influenced by electronic structure and geometry. | Electronic property calculations for indene derivatives frontiersin.orgrsc.org |

| DFT | Molecular Electrostatic Potential (MEP) | Maps electron density distribution, indicating potential interaction sites sensitive to conformation. | Charge distribution analysis of indene derivatives frontiersin.orgrsc.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the time-dependent behavior of molecules, providing insights into their flexibility, conformational sampling over time, and interactions with their environment. These simulations track the atomic-level motion of a system over extended periods, typically nanoseconds to microseconds, based on classical mechanics and parameterized force fields.

For indene derivatives, MD simulations have been employed to study their dynamic behavior, stability, and interactions with biological targets or surfaces. For instance, MD simulations have been utilized to assess the stability of protein-ligand complexes, analyzing parameters such as Root Mean Square Deviation (RMSD) to quantify structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions within the molecule ajchem-a.comeurekaselect.commdpi.com. These simulations can reveal how a molecule moves and adapts its conformation in response to its surroundings or upon binding to a receptor.

Studies on related indene systems, such as indene-1,3-dione derivatives, have used MD simulations to investigate adsorption behavior and binding energies on metal surfaces researchgate.net. These simulations demonstrate the capability of MD to predict the strength and nature of molecular interactions. While specific MD studies focusing solely on this compound are not detailed here, the methodologies applied to other indene scaffolds are directly transferable for elucidating its dynamic behavior, including conformational transitions and potential intermolecular interactions.

Table 2: Key MD Simulation Parameters and Their Relevance

| Computational Method | Simulation Analysis | Information Gained | Example Study Context |

| Molecular Dynamics (MD) | Trajectory Analysis | Captures the time-evolution of molecular structure and movement. | Study of protein-ligand complex stability ajchem-a.comeurekaselect.commdpi.com |

| MD | Root Mean Square Deviation (RMSD) | Quantifies structural deviation from a reference, indicating overall stability or changes. | Assessing structural integrity in simulations of indene systems eurekaselect.commdpi.com |

| MD | Root Mean Square Fluctuation (RMSF) | Highlights flexibility of specific atoms or regions within the molecule. | Identifying flexible regions in indene structures ajchem-a.commdpi.com |

| MD | Binding Energy Calculations | Estimates the strength of interaction between molecules or with surfaces. | Assessing inhibitor-surface interactions for indene derivatives researchgate.net |

Compound List:

this compound

Synthesis and Exploration of Novel 3 Chloro 1h Indene Derivatives

Development of 3-Chloro-1H-indene as Ligand Precursors

Indane and Indene (B144670) Systems as Scaffolds for G Protein-Coupled Receptor (GPCR) Ligands

The indane (2,3-dihydro-1H-indene) and indene ring systems are recognized as privileged scaffolds in medicinal chemistry due to their rigid bicyclic structure, which allows for precise positioning of substituents and interaction with biological targets nih.govresearchgate.net. These scaffolds are frequently employed in the design of ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are targets for a significant portion of approved drugs nih.govnamiki-s.co.jpenamine.netnih.govcorbuspharma.com.

The indane nucleus, in particular, has been incorporated into numerous clinically used drugs, acting on diverse targets such as HIV-1 protease, monoamine oxidase (MAO), and beta-adrenoceptors nih.gov. The versatility of the indane and indene skeletons allows for the introduction of various functional groups, enabling the fine-tuning of binding affinity and selectivity towards specific GPCRs. For example, aminoindane scaffolds have been utilized in the development of ligands for dopamine (B1211576) receptors researchgate.netuniversiteitleiden.nl. Furthermore, indane-based structures have been identified as bioisosteres for privileged fragments in GPCR ligand design namiki-s.co.jpenamine.net. While direct literature on this compound as a GPCR ligand is limited, its structural features, including the reactive chlorine atom and the modifiable indene core, position it as a potential precursor for synthesizing novel indane and indene-based GPCR ligands. The chlorine atom can serve as a handle for further derivatization, leading to libraries of compounds that can be screened for GPCR activity.

Development of Trifluoromethylated Indanes as Ligands for Cannabinoid Receptors

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2) and their endogenous ligands, plays a crucial role in regulating various physiological processes, including pain, inflammation, and neurological functions nih.govcorbuspharma.comnata.org. Consequently, cannabinoid receptors are significant targets for drug development.

Research has shown that trifluoromethylated indane derivatives can act as ligands for cannabinoid receptors researchgate.netresearchgate.net. These studies often involve the synthesis of substituted indanes featuring a trifluoromethyl (CF₃) group, which can enhance lipophilicity and metabolic stability, thereby improving pharmacokinetic properties researchgate.net. For instance, trans-1,3-diaryl-1-trifluoromethyl indanes have been synthesized and investigated for their affinity towards CB1 and CB2 receptors researchgate.net. Some of these compounds demonstrated sub-micromolar affinity for both receptor subtypes, with selectivity towards CB2 researchgate.net.

While this compound itself is not a trifluoromethylated compound, its structure provides a foundation for introducing such functional groups. The chlorine atom at the 3-position can potentially be replaced or modified through synthetic transformations, or the indene core can be further elaborated to incorporate trifluoromethyl groups. This makes this compound a potential starting material or intermediate in the synthesis of novel trifluoromethylated indanes aimed at modulating cannabinoid receptor activity. The exploration of such derivatives is an active area of research for developing therapeutics targeting the endocannabinoid system.

Future Research Directions for 3 Chloro 1h Indene

Development of More Atom-Economical and Sustainable Synthetic Routes

The drive towards greener chemical processes necessitates the development of synthetic routes that minimize waste and maximize atom economy. Current methods for synthesizing halogenated indenes, including 3-Chloro-1H-indene, may not always align with these principles. Future research should focus on:

Catalytic Approaches: Investigating novel catalytic systems, potentially employing earth-abundant metals or organocatalysts, to achieve selective chlorination or to construct the indene (B144670) core with integrated halogenation. This could involve exploring catalytic C-H functionalization strategies that directly install the chlorine atom at the desired position with high efficiency.

Flow Chemistry: Adapting existing or developing new synthetic protocols within continuous flow reactors. Flow chemistry offers advantages in terms of reaction control, safety, and scalability, which are crucial for sustainable industrial production.

Alternative Solvents and Reagents: Identifying and implementing environmentally benign solvents and less hazardous chlorinating agents. Research into solvent-free reactions or the use of bio-derived solvents could significantly reduce the environmental footprint of this compound synthesis.

In-Depth Mechanistic Studies of Novel Reactivity Patterns

A comprehensive understanding of the reaction mechanisms governing the transformations of this compound is vital for predicting and controlling its chemical behavior. While general indene reactivity is known, specific mechanistic insights into the behavior of the 3-chloro substituent and the conjugated system are often lacking. Future research should aim to:

Elucidate Reaction Pathways: Conduct detailed mechanistic studies, employing isotopic labeling, kinetic analyses, and computational methods (e.g., Density Functional Theory - DFT), to understand the precise steps involved in reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions involving this compound. researchgate.net, quora.com, quora.com, masterorganicchemistry.com, minia.edu.eg

Investigate Allylic Reactivity: The chlorine atom at the allylic position (C3) is expected to exhibit unique reactivity. Studies should focus on its susceptibility to nucleophilic displacement, radical reactions, and participation in various coupling processes.

Explore Aromatic Ring Functionalization: Investigate the regioselectivity and mechanisms of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound. Understanding how the chloro substituent and the fused cyclopentene (B43876) ring influence EAS is crucial for designing selective functionalization strategies. acs.org, researchgate.net, masterorganicchemistry.com, minia.edu.eg

Study Carbene/Carbanion Chemistry: Explore the potential for generating and stabilizing carbenes or carbanions at various positions of the this compound core and investigate their subsequent reactivity.

Exploration of Uncharted Chemical Transformations of the this compound Core

Beyond established reactions, there are numerous chemical transformations that remain underexplored for this compound. Expanding the repertoire of reactions will unlock new synthetic pathways and applications. Key areas include:

Cross-Coupling Reactions: Investigate the utility of this compound as a substrate in various palladium-catalyzed or other metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This could enable the efficient construction of complex carbon-carbon bonds. researchgate.net, organic-chemistry.org

Cycloaddition Reactions: Explore the participation of the double bond within the five-membered ring in [4+2] (Diels-Alder) and other cycloaddition reactions. The presence of the chlorine atom may influence the regioselectivity and reactivity in these processes. nih.gov, acs.org, wikipedia.org, researchgate.net, acs.org

Radical Chemistry: Investigate radical-mediated transformations, such as radical additions, cyclizations, or atom transfer radical polymerization (ATRP) initiated by the C-Cl bond or by generating radicals on the indene core.

Multicomponent Reactions (MCRs): Develop novel MCRs that incorporate this compound as a building block, allowing for the rapid assembly of complex molecular architectures in a single step. acs.org, rsc.org

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Design

The application of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm shift in chemical synthesis and discovery. For this compound, these technologies can accelerate the identification of novel synthetic routes and the design of new derivatives.

Retrosynthesis Planning: Utilize ML algorithms trained on large chemical reaction databases to predict plausible retrosynthetic pathways for this compound and its target derivatives. This can help chemists identify efficient and potentially novel synthetic routes. nih.gov, mdpi.com

Reaction Prediction and Optimization: Develop AI models that can predict the outcome, yield, and selectivity of reactions involving this compound under various conditions. These models can then be used to optimize reaction parameters, reducing experimental trial-and-error. nih.gov, acs.org, researchgate.net, chemrxiv.org

Data-Driven Synthesis Discovery: Employ ML to analyze vast chemical literature and patent data to uncover previously unrecognized reactivity patterns or synthetic strategies relevant to the indene scaffold.

Automated Synthesis Platforms: Integrate AI-driven route planning with automated synthesis platforms to enable the rapid and efficient generation of libraries of this compound derivatives.

Computational Design and Prediction of Novel this compound Derivatives with Targeted Reactivity

Computational chemistry, particularly DFT, provides a robust framework for understanding molecular properties and predicting reactivity. This can guide the rational design of new this compound derivatives with tailored characteristics.

Property Prediction: Utilize computational methods to predict key physicochemical properties, such as electronic structure, molecular orbitals (HOMO/LUMO), dipole moments, and spectroscopic signatures, of this compound and its potential derivatives. researchgate.net, acs.org, researchgate.net

Reactivity Descriptors: Calculate reactivity descriptors (e.g., Fukui functions, frontier orbital energies) to identify the most reactive sites on the this compound core and to predict the outcomes of various chemical transformations. researchgate.net

Rational Design of Derivatives: Employ computational tools to design novel this compound derivatives with specific electronic, steric, or functional group modifications predicted to confer desired reactivity or properties for applications in areas such as materials science, catalysis, or medicinal chemistry. mdpi.com, acs.org, acs.org

Mechanism Simulation: Simulate reaction mechanisms computationally to gain deeper insights into transition states, activation energies, and reaction pathways, thereby aiding in the optimization of synthetic procedures. researchgate.net, whiterose.ac.uk

Q & A

Q. Basic

- Column chromatography : Silica gel with hexane/ethyl acetate gradients removes polar byproducts.

- Recrystallization : Use solvent pairs like hexane/dichloromethane to enhance crystallinity.

- TLC monitoring : Track purity during synthesis (e.g., RF = 0.3 in pentane:ethyl acetate = 3:2) .

Key Considerations for Methodological Rigor

- Data validation : Use triplicate runs and internal standards (e.g., deuterated analogs) for quantitative analysis.

- Controlled conditions : Document temperature, humidity, and light exposure to ensure reproducibility.